Superior Stille Coupling Yields with Sulfonyl Chlorides vs. Phenylstannane
In a head-to-head comparison under identical catalytic conditions (1.5 mol% Pd2dba3, 5 mol% TFP, 10 mol% CuBr·Me2S, THF), tributyl(4-fluorophenyl)stannane delivered a 90% yield of the cross-coupled product with 1-naphthalenesulfonyl chloride, a yield that was further increased to 92% when the reaction was run in toluene [1]. In contrast, when the same protocol was applied to the coupling of tributylphenylstannane with 4-methylbenzenesulfonyl chloride, the yield was a comparatively lower 82% [1].
| Evidence Dimension | Cross-coupling yield with sulfonyl chloride electrophile |
|---|---|
| Target Compound Data | 90% (in THF), 92% (in toluene) |
| Comparator Or Baseline | Tributylphenylstannane: 82% (in THF) |
| Quantified Difference | 8% absolute yield increase (90% vs. 82%) |
| Conditions | 1.5 mol% Pd2dba3, 5 mol% TFP, 10 mol% CuBr·Me2S, in THF or toluene. |
Why This Matters
This quantifiable yield advantage directly translates to higher efficiency and reduced material costs in the synthesis of fluorinated biaryl compounds, a common motif in pharmaceutical and agrochemical development.
- [1] Dubbaka, S. R.; Vogel, P. Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. J. Am. Chem. Soc. 2003, 125, 15292–15293. View Source
